1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16-17(20)24(23-22-16)14-8-6-13(19)7-9-14/h2-10H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNCBNZMHZODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and triazole moieties. The compound can be synthesized through a reaction involving 4-chlorophenyl and 4-methylphenyl derivatives with thiazole precursors. Characterization is often performed using spectroscopic techniques such as NMR and IR spectroscopy, alongside single crystal X-ray diffraction to elucidate the molecular structure.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. For instance, derivatives similar to 1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have shown significant cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.2 |
| Compound B | MCF-7 (Breast) | 7.8 |
| Compound C | HeLa (Cervical) | 6.5 |
The structure–activity relationship (SAR) studies indicate that modifications in the phenyl or thiazole rings can enhance potency against specific cancer types .
Antimicrobial Activity
Research has demonstrated that compounds featuring thiazole and triazole structures exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory activity of related compounds has been documented in several studies. For instance, derivatives with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro.
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a related thiazole derivative in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to the control group, demonstrating its potential as an anti-inflammatory agent .
The biological activity of 1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Many thiazole and triazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation and inflammation.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways associated with apoptosis and cell survival.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In a study focusing on triazole derivatives, it was found that compounds with similar structures exhibited significant inhibition against bacterial strains and fungi. The presence of the thiazole ring is believed to enhance the bioactivity of these compounds due to its ability to interact with biological targets .
Anticancer Activity
Research indicates that triazole derivatives can act as potential anticancer agents. The compound's structure allows for interactions with enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that related compounds have inhibited the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Acetylcholinesterase Inhibition
Another notable application is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to 1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase activity, showing potential therapeutic benefits .
Materials Science
Polymer Chemistry
The compound can be utilized in polymer synthesis due to its functional groups that can participate in cross-linking reactions. This property is particularly useful in developing advanced materials with specific mechanical and thermal properties. Studies have explored the incorporation of such triazole derivatives into polymer matrices to enhance their stability and performance under various conditions .
Nanotechnology
In nanotechnology applications, the compound's ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials with specific catalytic properties. Research has shown that similar compounds can be used to create nanostructures that exhibit enhanced catalytic activity in organic reactions .
Agricultural Chemistry
Pesticide Development
The compound's biological activity extends to agricultural applications as well. Its structural features suggest potential use as a pesticide or fungicide. Research has indicated that thiazole-containing compounds can exhibit herbicidal properties, which could be further explored for developing eco-friendly agricultural products .
Plant Growth Regulation
Studies have also investigated the role of triazole derivatives in plant growth regulation. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields and resilience against environmental stressors .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition against various pathogens |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's disease | |
| Materials Science | Polymer Chemistry | Enhances stability and performance of polymers |
| Nanotechnology | Forms stable complexes with metal ions | |
| Agricultural Chemistry | Pesticide Development | Exhibits herbicidal properties |
| Plant Growth Regulation | Influences metabolism and growth patterns |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound belongs to a broader class of triazole-thiazole hybrids. Key structural analogues and their properties are summarized below:
Key Observations:
Halogen Effects: The presence of chlorine on the phenyl ring (e.g., 4-chlorophenyl) is common in bioactive compounds.
Biological Activity : Compounds with fluorophenyl groups () show antimicrobial activity, suggesting that electron-withdrawing substituents enhance interactions with bacterial targets . In contrast, pyridinyl substituents () may improve anticancer activity through hydrogen bonding or π-stacking .
Physicochemical and Crystallographic Properties
- Planarity and Conformation : Isostructural compounds (e.g., ) adopt planar conformations except for perpendicular fluorophenyl groups, which may influence crystal packing and solubility .
- Synthetic Yields : Analogues in and are synthesized in high yields (>80%), indicating robust synthetic routes for triazole-thiazole systems .
Q & A
Basic: How can researchers optimize the synthesis of 1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors, such as substituted phenylhydrazines and thiazole derivatives. Key steps include:
- Precursor Preparation : Use 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde and 4-chlorophenyl azide as starting materials.
- Cyclocondensation : Conduct under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a copper catalyst (e.g., CuI) to promote triazole ring formation .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5) .
Optimization Tips : - Adjust reaction temperature (80–100°C) and catalyst loading (5–10 mol%) to improve yield.
- Use microwave-assisted synthesis to reduce reaction time .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the triazole (δ 8.1–8.3 ppm for triazole protons) and thiazole (δ 7.5–7.8 ppm for aromatic protons) moieties. The 4-chlorophenyl group shows a singlet at δ 7.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (expected [M+H]: ~394 m/z) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangements, particularly for the triazole-thiazole junction .
Basic: How can researchers design experiments to assess the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (MIC tests) against Staphylococcus aureus and Escherichia coli. Use concentrations ranging from 1–100 µM, with positive controls (e.g., ciprofloxacin) .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with cisplatin .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric assays. Include dose-response curves (0.1–50 µM) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17). Focus on hydrogen bonding with triazole NH and hydrophobic interactions with the thiazole-methylphenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å for stable complexes) and ligand-protein contact maps .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
Methodological Answer:
- Substituent Variation : Replace the 4-methylphenyl group on the thiazole with electron-withdrawing groups (e.g., -CF) to enhance COX-2 selectivity. Synthesize analogs via Suzuki coupling .
- Bioisosteric Replacement : Substitute the triazole ring with oxadiazole to modulate metabolic stability. Compare pharmacokinetic profiles using HPLC-MS .
- Pharmacophore Mapping : Identify critical features (e.g., triazole NH, chlorophenyl group) using Discovery Studio. Validate via mutagenesis studies .
Advanced: How should researchers resolve contradictions in reported biological data?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Use the same cell passage number and bacterial strain .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values for anticancer activity) using statistical tools (e.g., R or GraphPad Prism). Apply ANOVA to identify outliers .
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, silence COX-2 in cells and retest the compound’s anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
